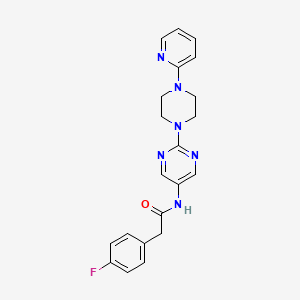

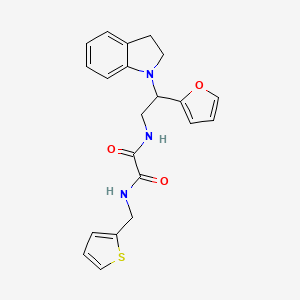

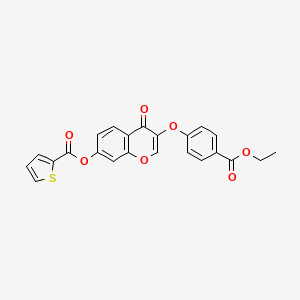

![molecular formula C12H17FN2O B2734196 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine CAS No. 523980-75-8](/img/structure/B2734196.png)

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17FN2O . It belongs to the class of piperazines, which are widely used in various fields due to their broad range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses aza-Michael addition reaction between diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, piperazines in general are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sulfonium salts, leading to the formation of new piperazine derivatives .

Applications De Recherche Scientifique

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, are integral in drug design due to their versatility in medicinal chemistry. These compounds are found in a wide array of drugs with various therapeutic applications, such as antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. Such derivatives have been explored for their CNS activities, anti-tuberculosis, anti-inflammatory, and imaging applications, highlighting the broad potential of piperazine-based molecules in pharmacotherapy (Rathi et al., 2016).

Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, including those related to this compound, involves extensive pre-systemic and systemic processes. These compounds are primarily biotransformed through oxidation and conjugation, leading to metabolites with various pharmacological activities. The study of these metabolic pathways is crucial for understanding the disposition, potential therapeutic effects, and safety profiles of arylpiperazine-based drugs (Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine scaffolds are also notable for their anti-mycobacterial properties. Compounds incorporating the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the relevance of piperazine derivatives in developing new anti-TB molecules, with a focus on enhancing their safety, selectivity, and cost-effectiveness (Girase et al., 2020).

Pharmacophoric Roles in Drug Design

The piperazine core is a key pharmacophoric element in the design of drugs targeting D2-like receptors, among others. Its presence in drug molecules can improve potency and selectivity for specific receptor targets, demonstrating the critical role of piperazine in enhancing the therapeutic efficacy of pharmacological agents (Sikazwe et al., 2009).

Propriétés

IUPAC Name |

1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVHAGDWEZZIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)